4-甲基伞花素 N,N',N'',N'''-四乙酰-β-D-几丁四糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

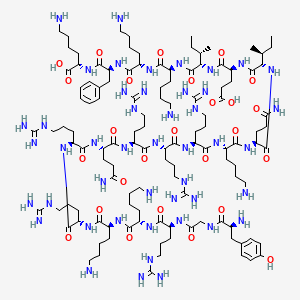

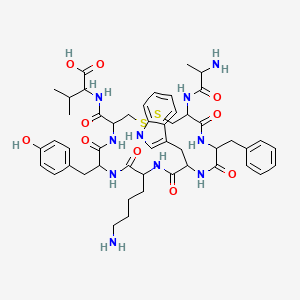

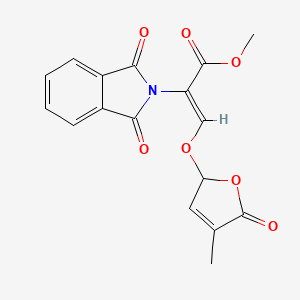

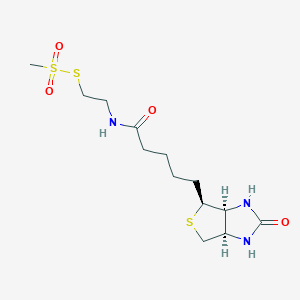

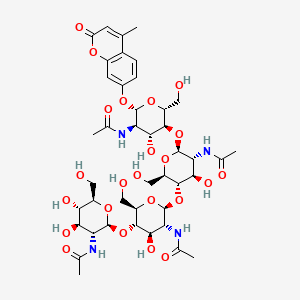

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a compound with the molecular formula C42H60N4O23 . It is extensively used in biomedicine, particularly in the study of chitinase enzymes and their involvement in various diseases . This compound is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .

Chemical Reactions Analysis

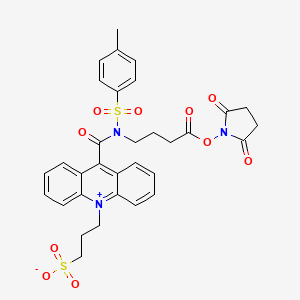

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a fluorogenic substrate used in enzymatic research to study the activity of certain enzymes, such as β-N-acetylhexosaminidases . When these enzymes catalyze the hydrolysis of this compound, they release a 4-methylumbelliferone moiety, which is highly fluorescent .Physical And Chemical Properties Analysis

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is an off-white solid . It is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .科学研究应用

- When these enzymes cleave the substrate, it releases a fluorescent product (4-methylumbelliferone), which can be quantified. This assay helps study chitinase-related diseases and monitor enzyme activity in biological samples .

- The presence of HSA leads to a decrease in the rate of hydrolysis. The interaction between HSA and lysozyme affects the catalytic rate constant, shedding light on enzyme behavior in complex biological environments .

- This assay helps diagnose chitinase-related respiratory diseases and monitor enzyme levels in lung fluids .

- Acidic mammalian chitinase is involved in immune responses and inflammation. Monitoring its activity provides insights into gastrointestinal health .

- 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside serves as a fluorogenic substrate in these assays to quantify chitinase activity .

Chitinase and Chitotriosidase Assays

Human Serum Albumin Interaction Studies

Chitinase Activity in Biological Samples

Identification of Acidic Mammalian Chitinase Activity

Chitinase Assay in Crystalline Style Extracts

Gene Expression Studies and Promoter Analysis

作用机制

Target of Action

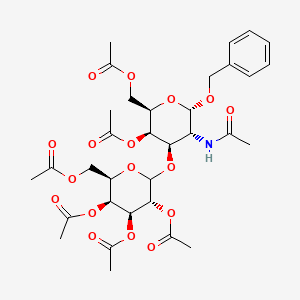

The primary target of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside, also known as 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-Tetraacetylchitotetraoside, is the enzyme chitinase . Chitinase is responsible for the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

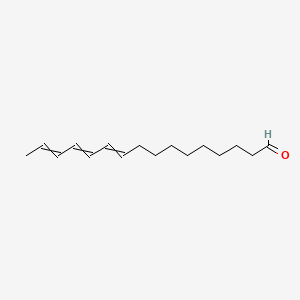

This compound acts as a fluorogenic substrate for chitinase . It is an analog of chitin and is recognized and cleaved by the enzyme . The cleavage of this substrate by chitinase results in the release of 4-methylumbelliferone, a fluorescent product .

Biochemical Pathways

The action of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is involved in the chitin degradation pathway . Chitinase, by cleaving this substrate, breaks down chitin, which is a major component of the cell walls of fungi and the exoskeletons of arthropods .

Pharmacokinetics

Its solubility in dmf suggests that it may be well-absorbed in the body. The compound’s stability under storage at -20°C indicates that it may have a relatively long half-life.

Result of Action

The cleavage of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside by chitinase results in the release of methylumbelliferone , a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of chitinase in biological samples .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of the chitinase enzyme . Furthermore, the compound’s stability at -20°C suggests that it may be sensitive to heat and may degrade at higher temperatures.

属性

IUPAC Name |

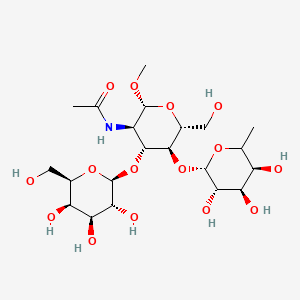

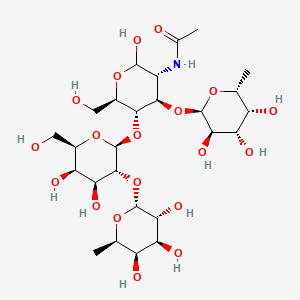

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZCALJGBTWBDB-BGWTZNANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N4O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl N,N',N'',N'''-tetraacetyl-b-D-chitotetraoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。